molecular formula C14H30Ge B13953585 1,1-Diethylgermacycloundecane CAS No. 56438-29-0

1,1-Diethylgermacycloundecane

Cat. No.: B13953585
CAS No.: 56438-29-0
M. Wt: 271.02 g/mol
InChI Key: POYQBOZBVPABLX-UHFFFAOYSA-N
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Description

1,1-Diethylgermacycloundecane is a germanium-containing macrocyclic compound characterized by an 11-membered ring structure with two ethyl groups bonded to the central germanium atom. Organogermanium compounds like this are of interest due to their unique electronic and steric properties, which differ from their silicon or carbon analogs.

Properties

CAS No.

56438-29-0

Molecular Formula

C14H30Ge

Molecular Weight

271.02 g/mol

IUPAC Name

1,1-diethyl-germacycloundecane

InChI

InChI=1S/C14H30Ge/c1-3-15(4-2)13-11-9-7-5-6-8-10-12-14-15/h3-14H2,1-2H3

InChI Key

POYQBOZBVPABLX-UHFFFAOYSA-N

Canonical SMILES

CC[Ge]1(CCCCCCCCCC1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diethylgermacycloundecane typically involves the reaction of germanium tetrachloride with diethylmagnesium in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants. The general reaction scheme is as follows:

GeCl4+2Et2MgGe(Et)2+2MgCl2\text{GeCl}_4 + 2 \text{Et}_2\text{Mg} \rightarrow \text{Ge(Et)}_2 + 2 \text{MgCl}_2 GeCl4​+2Et2​Mg→Ge(Et)2​+2MgCl2​

The product, this compound, is then purified using standard techniques such as distillation or recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,1-Diethylgermacycloundecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide.

    Reduction: It can be reduced to form germane.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Germanium dioxide (GeO2)

    Reduction: Germane (GeH4)

    Substitution: Various substituted germacycloundecanes

Scientific Research Applications

1,1-Diethylgermacycloundecane has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.

    Biology: Studies have explored its potential as an anti-cancer agent due to its ability to interact with biological molecules.

    Medicine: Research is ongoing to investigate its potential use in drug delivery systems.

    Industry: It is used in the production of semiconductors and other electronic materials.

Mechanism of Action

The mechanism of action of 1,1-Diethylgermacycloundecane involves its interaction with various molecular targets. In biological systems, it can interact with proteins and nucleic acids, leading to changes in their structure and function. The exact pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by disrupting cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The closest structural analogs to 1,1-Diethylgermacycloundecane include:

  • 1-Methyladamantane : A tricyclic hydrocarbon with a rigid diamondoid structure. Unlike this compound, it lacks a heteroatom (e.g., Ge) and substituents like ethyl groups. Its stability arises from its adamantane framework, whereas the germanium compound’s stability is influenced by ring strain and Ge–C bond dynamics .
  • While both share an 11-carbon backbone, 1-Aminoundecane’s reactivity is dominated by its terminal amine group, contrasting sharply with the Ge-centered reactivity of this compound .

Physicochemical Properties

Property This compound 1-Methyladamantane 1-Aminoundecane
Molecular Weight Not reported 157.29 g/mol 171.33 g/mol
Ring Structure 11-membered Ge macrocycle Tricyclic adamantane Linear chain
Functional Groups Two ethyl groups on Ge Methyl group Terminal amine
Thermal Stability Likely moderate (Ge–C bonds) High (rigid framework) Low (amine oxidation)

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